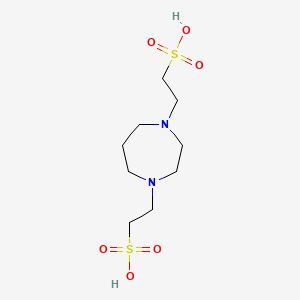

Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Description

Properties

IUPAC Name |

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O6S2/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17/h1-9H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMPPUJIVQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402747 | |

| Record name | Homo-PIPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202185-84-0 | |

| Record name | Homo-PIPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homopiperazine-1,4-bis(2-ethanesulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of Homopiperazine-1,4-bis(2-ethanesulfonic acid)?

An In-Depth Technical Guide to Homopiperazine-1,4-bis(2-ethanesulfonic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Specialized Tool for Acidic Environments

Homopiperazine-1,4-bis(2-ethanesulfonic acid), often referred to by the trivial name "Homopipes," is a zwitterionic sulfonic acid buffer. Structurally, it is a derivative of homopiperazine, a seven-membered heterocyclic diamine.[1][2] The addition of two ethanesulfonic acid groups to the nitrogen atoms of the homopiperazine ring imparts unique buffering capabilities, particularly in low pH environments. While the parent homopiperazine molecule serves as a versatile building block in the synthesis of pharmaceuticals,[1] the primary application of its sulfonic acid derivative is not as a therapeutic agent itself, but as a critical excipient and research tool in complex biological systems. This guide provides a comprehensive overview of its properties, synthesis considerations, and core applications, with a focus on its proven utility in cell-based assays where maintaining a stable, low-pH environment is paramount.

Core Physicochemical Properties

The compound's utility is grounded in its distinct chemical and physical characteristics. These properties dictate its solubility, buffering range, and stability in aqueous solutions.

| Property | Value | Source(s) |

| CAS Number | 202185-84-0 | [3][4] |

| Molecular Formula | C₉H₂₀N₂O₆S₂ | [3][4] |

| Molecular Weight | 316.39 g/mol | [3][4] |

| Appearance | White solid or powder | [3] |

| Solubility | H₂O: 10 mg/mL (clear, colorless solution) | [5] |

| pKa₁ | 4.4 | [6] |

| Functional Groups | Sulfonic acid, Tertiary amine | [3] |

| Impurities | May contain ≤5% water | [3] |

Synthesis Pathway and Rationale

While specific, large-scale industrial synthesis protocols are proprietary, a plausible and chemically sound route for the synthesis of Homopiperazine-1,4-bis(2-ethanesulfonic acid) can be proposed based on established organic chemistry principles. The reaction involves the N-alkylation of the homopiperazine base.

A common method for attaching ethanesulfonate groups to secondary amines is through reaction with a suitable electrophilic reagent. One such approach is the reaction of homopiperazine with sodium 2-bromoethanesulfonate in a polar, aprotic solvent with a non-nucleophilic base to scavenge the HBr byproduct.

Caption: Workflow for evaluating the cytotoxicity of biological buffers.

Step-by-Step Methodology

-

Cell Culture Preparation: Maintain tobacco BY-2 cell cultures through weekly subculturing in a standard rich medium (e.g., Murashige and Skoog).

-

Experimental Media Formulation: Prepare several flasks of the culture medium. To each flask, add one of the buffers to be tested (Homopipes, β-alanine, dimethylglutaric acid, etc.) to a final concentration of 10 mM. Include a well-characterized buffer like MES as a control. [6][7]Adjust the initial pH of all media to the desired starting point (e.g., pH 5.7 for standard conditions or pH 4.3 for stress tests). [6]3. Subculturing: Inoculate each flask of experimental medium with a standardized volume of stationary-phase cell culture.

-

Incubation: Place the flasks on an orbital shaker in a dark, temperature-controlled incubator.

-

Data Collection (Endpoints):

-

Growth Curve: At regular intervals (e.g., every 24 hours), measure the settled cell volume or packed cell volume to quantify culture growth.

-

Cell Viability: Determine the percentage of viable cells using a method like Evans Blue staining, where non-viable cells with compromised membranes take up the dye.

-

pH Monitoring: Measure the pH of the culture medium daily to assess the buffer's ability to stabilize the pH against cellular metabolic activity.

-

-

Analysis: Plot the growth curves, viability percentages, and pH changes over time for each buffer condition. Compare the results from the test buffers against the control (MES) and a no-buffer condition if applicable. The optimal buffer will be the one that supports a growth curve and viability profile most similar to the control while maintaining a stable pH. [7]

Safety, Handling, and Storage

Homopiperazine-1,4-bis(2-ethanesulfonic acid) requires careful handling due to its hazardous properties.

-

Hazard Classifications: It is classified as corrosive and can cause severe skin burns and eye damage (H314). [3]It is also harmful in contact with skin (Acute Toxicity 4, Dermal - H312). [3]* Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a P3 respirator cartridge is recommended. [3]* Storage: Store in a well-ventilated place. Keep the container tightly closed. It is designated under Storage Class 8A for combustible, corrosive hazardous materials. [3]* Transport: This compound is classified as a Dangerous Good for transport and may be subject to additional shipping regulations and charges. [4]

Conclusion

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is a highly specialized zwitterionic buffer with a proven, critical application in biological research. Its combination of a low pKa (4.4) and exceptionally low cytotoxicity in sensitive plant cell systems makes it an indispensable tool for studying cellular responses to acidic stress. [6]For researchers in plant biology, environmental science, and certain areas of drug development that utilize plant-based expression systems or screen for phytotoxicity, "Homopipes" offers a reliable solution for maintaining experimental integrity in challenging low-pH environments. Its properties underscore the importance of selecting appropriate, non-interfering reagents to ensure the validity of scientific findings.

References

-

Borgo, L. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 119-125. Retrieved from [Link]

-

Borgo, L. (2018). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of evaluated buffers. [Table]. Retrieved from [Link]

-

Handa, M., & Boyle, P. D. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1219. Retrieved from [Link]

-

Dkhil, B., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Crystals, 12(11), 1636. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 高哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Homopiperazine-1,4-bis(2-ethanesulfonic acid) 202185-84-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. HOMOPIPERAZINE-1,4-BIS(2-ETHANESULFONIC ACID) CAS#: [chemicalbook.com]

- 6. Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide on Homopiperazine-1,4-bis(2-ethanesulfonic acid): pKa and Buffering Range

<_ >

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Homopiperazine-1,4-bis(2-ethanesulfonic acid), commonly known in the scientific community as PIPES. As a zwitterionic buffering agent, PIPES is a cornerstone of biochemical and cell biology research. This document delves into its core physicochemical properties, particularly its pKa values and effective buffering range, to provide actionable insights for laboratory applications.

Core Principles: Understanding PIPES and its Function

PIPES, or piperazine-N,N′-bis(2-ethanesulfonic acid), is a prominent member of the "Good's buffers," a series of compounds developed in the 1960s to be highly effective for biological research.[1][2] These buffers are characterized by several desirable traits, including high water solubility, minimal interaction with biological components, and a pKa value near physiological pH.[2]

The chemical structure of PIPES, featuring a piperazine ring flanked by two ethanesulfonic acid groups, gives rise to its zwitterionic nature. This dual charge characteristic is fundamental to its function as a buffer.

The Significance of pKa in Buffering Capacity

The efficacy of any buffer is dictated by its pKa value(s), which represents the pH at which the acidic and basic forms of the molecule are in equilibrium. For PIPES, a diprotic acid, two pKa values are relevant to its buffering capacity.

pKa Values of PIPES

PIPES possesses two distinct pKa values. The second pKa is of primary interest for most biological applications due to its proximity to physiological pH.

The first pKa (pKa1) provides a buffering range between 1.5 and 3.5.[1] However, the second pKa (pKa2) is what makes PIPES a widely used buffer in cell culture and other biological assays.[1]

Effective Buffering Range

A buffer is most effective within a range of approximately one pH unit on either side of its pKa. Therefore, the practical buffering range for PIPES in most laboratory settings is dictated by its pKa2.

This range makes PIPES an excellent choice for maintaining a stable pH in a variety of experimental contexts, including enzyme assays, protein purification, and cell culture.[4][6][7][10]

Table 1: Core Physicochemical Properties of PIPES

| Property | Value |

| Full Chemical Name | Piperazine-N,N′-bis(2-ethanesulfonic acid)[4][5][8] |

| Molecular Formula | C₈H₁₈N₂O₆S₂[3][4][6][8] |

| Molecular Weight | 302.37 g/mol [3][4][6][8][9] |

| pKa (at 25°C) | 6.76[1][3][4][5] |

| Effective pH Range | 6.1 – 7.5[1][3][4][5][6][7][8][9][10] |

| ΔpKa/°C | -0.0085[5] |

Note: The temperature dependence of pKa (ΔpKa/°C) is a critical factor. For every 1°C increase in temperature, the pKa of PIPES decreases by approximately 0.0085 units.[5] Therefore, the pH of the buffer should be adjusted at the intended experimental temperature.

The Underlying Chemistry of PIPES as a Buffer

The buffering action of PIPES is centered around the protonation and deprotonation of the two nitrogen atoms within its piperazine ring. This equilibrium allows it to absorb and release protons, thereby resisting significant shifts in pH.

Figure 1. The Buffering Equilibrium of PIPES This diagram illustrates the equilibrium between the protonated and deprotonated forms of PIPES, which is central to its buffering capacity around its pKa2.

Experimental Protocols and Practical Applications

Protocol for Preparation of 1 M PIPES Buffer Stock Solution (pH 6.8)

This protocol details the steps for preparing a 1 M stock solution of PIPES buffer.

Materials:

-

PIPES, free acid (MW: 302.37 g/mol )[4]

-

Deionized or distilled water (dH₂O)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

1 L beaker and 1 L graduated cylinder

-

(Optional) 0.22 µm sterile filter unit[4]

Procedure:

-

Weigh PIPES: Accurately weigh 302.37 g of PIPES free acid.[4][11][12]

-

Initial Dissolution: Add the PIPES powder to approximately 800 mL of dH₂O in a 1 L beaker.[4][11] The free acid form of PIPES has low solubility in water, and the solution will appear cloudy.[4][8][9]

-

pH Adjustment and Solubilization:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse a calibrated pH electrode into the suspension.

-

Slowly add 10 M NaOH dropwise while continuously stirring and monitoring the pH.[4][11][12] The addition of the strong base will deprotonate the sulfonic acid groups, increasing the solubility of PIPES.[4]

-

Continue adding NaOH until the PIPES powder is completely dissolved and the pH is stable at 6.8.[4][11]

-

-

Final Volume Adjustment:

-

Sterilization and Storage:

Figure 2. Workflow for PIPES Buffer Preparation A step-by-step visual guide to the preparation of a PIPES buffer stock solution.

Key Applications and Considerations

-

Cell Culture: PIPES is frequently used to maintain a stable pH in cell culture media.[1][2][4][8][10]

-

Enzyme Assays and Protein Purification: Its negligible capacity to bind divalent metal ions makes it a suitable buffer for these applications.[1][2][4][8]

-

Histology and Microscopy: PIPES has been shown to minimize lipid loss during glutaraldehyde fixation in plant and animal tissues.[1][2]

-

Redox Studies: Caution is advised when using PIPES in studies involving redox reactions, as it has the potential to generate free radicals.[8]

Conclusion

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is an indispensable tool in modern biological and chemical research. Its pKa of 6.76 and effective buffering range of 6.1 to 7.5 provide robust pH control for a multitude of sensitive experimental systems. A thorough understanding of its chemical properties and adherence to established preparation protocols are paramount for ensuring experimental accuracy and reproducibility.

References

- Wikipedia. (n.d.). PIPES.

- MedchemExpress.com. (n.d.). PIPES (1,4-Piperazinediethanesulfonic acid) | Buffer Agent.

- ChemicalBook. (2023, November 10).

- bioWORLD. (n.d.). PIPES Buffer 0.5M, pH 7.5 (5625-37-6).

- AAT Bioquest. (2026, January 17). PIPES Buffer (1 M, 6.8 pH)

- Boston BioProducts. (n.d.). PIPES Buffer (0.5 M, pH 7.0).

- Benchchem. (n.d.).

- GoldBio. (n.d.). How to Prepare Your Most Frequently Used Buffers.

- Benchchem. (n.d.). Application Notes and Protocols for Preparing PIPES Buffer in Cell Culture.

- Benchchem. (n.d.). PIPES buffer pH range and pKa value.

- Hopax Fine Chemicals. (n.d.). PIPES Buffer | CAS 5625-37-6.

- Biocompare. (n.d.). PIPES Buffers.

- ResearchGate. (n.d.).

- PubMed. (2017, March 19). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid)

- Cepham Life Sciences. (n.d.). PIPES Buffer [0.5M], pH 6.8.

Sources

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. cephamls.com [cephamls.com]

- 3. You are being redirected... [bio-world.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 10. biocompare.com [biocompare.com]

- 11. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. goldbio.com [goldbio.com]

Introduction: The Quest for Specialized Biological Buffers

An In-depth Technical Guide to the Synthesis and Chemical Structure of HOMOPES Buffer

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological and biochemical research, the precise control of pH is not merely a convenience but a fundamental necessity. The function, structure, and activity of proteins, enzymes, and nucleic acids are exquisitely sensitive to hydrogen ion concentration. While classic buffers like phosphates and Tris have been foundational, their limitations—such as precipitation with divalent cations or significant temperature-dependent pKa shifts—drove the pioneering work of Dr. Norman E. Good and his colleagues in the 1960s.[1] Their efforts yielded a suite of zwitterionic buffers, now famously known as "Good's buffers," designed to be biocompatible and non-interfering in biological systems.[2]

This guide delves into a lesser-known but valuable member of this structural class: HOMOPES, also referred to as "homopipes." Chemically named homopiperazine-1,4-bis(2-ethanesulfonic acid), it is a structural analog of the widely used PIPES buffer, distinguished by its seven-membered homopiperazine ring. This structural modification confers distinct physicochemical properties, notably a pKa value that makes it uniquely suited for research in acidic conditions.[1] This document provides a comprehensive overview of its chemical structure, a detailed protocol for its chemical synthesis, and a discussion of its applications for the modern researcher.

Part 1: Chemical Structure and Physicochemical Properties

The functionality of any buffer is dictated by its chemical structure. HOMOPES is a diprotic acid whose structure is key to its buffering capacity and zwitterionic nature at physiological pH.

Chemical Identity:

-

Systematic Name: 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid[3]

-

Common Name: Homopiperazine-1,4-bis(2-ethanesulfonic acid); HOMOPES; homopipes[1]

-

CAS Number: 202185-84-0

-

Molecular Formula: C₉H₂₀N₂O₆S₂[4]

The HOMOPES molecule consists of a central, seven-membered saturated heterocycle called homopiperazine (or 1,4-diazepane). Both nitrogen atoms of this ring are alkylated with an ethanesulfonic acid group (-CH₂CH₂SO₃H).

The presence of two basic tertiary amine groups and two strongly acidic sulfonic acid groups makes HOMOPES a zwitterionic compound over a wide pH range. The sulfonic acid groups have a very low pKa (typically <2) and exist almost entirely as the sulfonate anion (SO₃⁻) in solution. The two nitrogen atoms of the homopiperazine ring can be protonated, and their corresponding pKa values define the buffer's useful pH ranges.

Physicochemical Data

The properties of HOMOPES are summarized in the table below. This data is essential for preparing buffer solutions and understanding their behavior under various experimental conditions.

| Property | Value | Source(s) |

| Molecular Weight | 316.39 g/mol | [4] |

| pKa1 | 4.4 | [1] |

| Useful Buffering Range 1 | pH 3.4 – 5.4 | [1] |

| pKa2 | Not experimentally reported; estimated to be ~7.5-8.0 based on structure | |

| Useful Buffering Range 2 | Estimated pH 6.5 – 9.0 | |

| Appearance | Solid | |

| Functional Groups | Sulfonic Acid, Tertiary Amine |

Note on pKa2: While a study has authoritatively determined the first pKa to be 4.4, making HOMOPES excellent for acidic conditions, the second pKa has not been reported in the literature.[1] Structurally, HOMOPES is analogous to PIPES, which has pKa values of approximately 2.7 and 6.8.[2] The seven-membered homopiperazine ring is slightly more flexible and basic than the six-membered piperazine ring in PIPES. Therefore, it is chemically reasonable to predict that the second pKa of HOMOPES will be slightly higher than that of PIPES, likely falling in the 7.5 to 8.0 range. This would make it a potentially useful buffer for applications requiring a pH around or just above neutral.

Part 2: Synthesis of Homopiperazine-1,4-bis(2-ethanesulfonic acid) (HOMOPES)

The synthesis of N-substituted aminoethanesulfonic acid buffers typically follows a common chemical logic: the nucleophilic alkylation of a parent amine with a suitable 2-sulfoethylating agent. For HOMOPES, this involves the N,N'-dialkylation of homopiperazine.

Causality Behind the Synthetic Strategy

The core of the synthesis is a bimolecular nucleophilic substitution (Sₙ2) reaction.

-

The Nucleophile: Homopiperazine contains two secondary amine nitrogens. The lone pair of electrons on each nitrogen acts as a potent nucleophile, capable of attacking an electrophilic carbon atom.

-

The Electrophile: A two-carbon chain with a leaving group at one end and a sulfonic acid group at the other is required. Sodium 2-bromoethanesulfonate is an ideal reagent. The bromine atom is an excellent leaving group, and the carbon atom it is attached to becomes the electrophilic site for the amine's attack.

-

Reaction Stoichiometry & Control: Since both nitrogens on the homopiperazine ring are to be alkylated, at least two molar equivalents of the alkylating agent are required. The reaction generates hydrobromic acid (HBr) as a byproduct. This acid must be continuously neutralized by a base (e.g., sodium hydroxide). If not neutralized, the acid would protonate the unreacted amine groups on the homopiperazine, converting them into ammonium salts. This positively charged state eliminates the nitrogen's nucleophilicity, effectively stopping the reaction.

Synthesis Workflow Diagram

Caption: Synthetic workflow for HOMOPES via dialkylation of homopiperazine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing HOMOPES from commercially available starting materials.[5]

Reactants and Reagents:

-

Homopiperazine (FW: 100.16 g/mol )

-

Sodium 2-bromoethanesulfonate (FW: 211.01 g/mol )

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol

-

Hydrochloric Acid (HCl) (for pH adjustment)

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 10.0 g (0.1 mol) of homopiperazine in 150 mL of deionized water.

-

Rationale: Water is an effective and safe polar solvent for the reactants and the base used for neutralization.

-

-

Addition of Alkylating Agent: To this solution, add 44.3 g (0.21 mol) of sodium 2-bromoethanesulfonate.

-

Rationale: A slight molar excess (5-10%) of the alkylating agent is used to ensure the complete dialkylation of the homopiperazine and drive the reaction to completion.

-

-

Reaction and pH Control: Begin heating the mixture to 80-90°C with vigorous stirring. Prepare a 10 M solution of NaOH. Monitor the pH of the reaction mixture and add the NaOH solution dropwise to maintain the pH between 9 and 10. The reaction is expected to proceed for 8-12 hours.

-

Rationale: Heating increases the reaction rate. Maintaining an alkaline pH is critical; it ensures the amine groups of homopiperazine remain deprotonated and thus nucleophilic. Below this pH, the reaction rate will slow dramatically.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the homopiperazine starting material.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature, then further chill in an ice bath for 2-3 hours. This will cause the sodium bromide byproduct to precipitate while the more soluble product remains in solution.

-

Rationale: The solubility of inorganic salts like NaBr decreases significantly more upon cooling than the zwitterionic organic product, allowing for a preliminary separation.

-

-

Purification by Recrystallization: a. Filter off the precipitated sodium bromide. b. Concentrate the filtrate under reduced pressure to approximately half its original volume. c. Slowly add an equal volume of ethanol to the concentrated aqueous solution while stirring. The product, HOMOPES, is less soluble in this water/ethanol mixture and will begin to precipitate. d. Cool the mixture in an ice bath for another 1-2 hours to maximize crystal formation. e. Collect the white crystalline product by vacuum filtration and wash the filter cake with cold ethanol.

-

Rationale: Recrystallization is a powerful purification technique. HOMOPES is highly soluble in water but much less so in ethanol. By creating a mixed solvent system, its solubility is reduced, forcing it to crystallize out of the solution, leaving more soluble impurities behind.

-

-

Final Drying: Dry the purified HOMOPES in a vacuum oven at 60°C to a constant weight. The final product should be a white, crystalline solid. Purity can be confirmed by NMR spectroscopy and elemental analysis.

Part 3: Applications and Considerations for Use

The choice of a buffer is critical and must be tailored to the specific experimental system.

Established Applications (Acidic Range):

-

Plant Biology at Low pH: HOMOPES has been demonstrated to be an excellent, non-toxic buffer for studying plant cell physiology in acidic media (pH 4.0-5.0).[1] In a study on tobacco cells, HOMOPES was the only buffer tested that allowed for normal cell growth and viability at low pH, whereas others like β-alanine were toxic.[1][6]

-

Aluminum Toxicity Studies: Its effectiveness at low pH makes it particularly suitable for experiments investigating aluminum toxicity in plants, a field where maintaining a stable acidic pH is crucial.[1]

Potential Applications (Neutral/Alkaline Range):

-

Enzyme Assays and Protein Studies: Assuming its pKa2 is in the 7.5-8.0 range, HOMOPES could serve as an alternative to buffers like HEPES or Tris for enzyme assays or protein purification protocols that operate in this physiological range.

-

Cell Culture: Like its analogue PIPES, HOMOPES is a zwitterion and would be expected to have low membrane permeability, a key characteristic for a cell culture buffer.[7] Its utility would depend on its compatibility with specific cell lines.

Important Considerations:

-

Temperature Dependence: Like most amine-based buffers, the pKa of HOMOPES is likely to be temperature-dependent. The pH of a HOMOPES buffer solution should always be adjusted at the temperature at which it will be used.[8]

-

Metal Ion Binding: Piperazine-based buffers like PIPES are known for their negligible capacity to bind most divalent metal ions, which is a significant advantage over buffers like phosphate.[2][9] While specific studies on HOMOPES are lacking, its structure suggests it would likely share this beneficial property. However, this should be empirically verified for systems highly sensitive to metal ion concentration.

-

Concentration Effects: The pKa of a buffer can shift slightly with concentration. For precise work, it is advisable to use a consistent buffer concentration across experiments.[10]

Conclusion

HOMOPES (homopiperazine-1,4-bis(2-ethanesulfonic acid)) is a specialized zwitterionic buffer that expands the toolkit available to researchers. Its defining, experimentally verified feature is a pKa of 4.4, which makes it a superior and non-toxic choice for biological investigations in acidic environments, particularly in plant science. The logical and straightforward synthesis presented here allows for its preparation in a standard chemistry laboratory. While its properties in the neutral-to-alkaline pH range are yet to be fully characterized, its structural similarity to PIPES suggests it holds promise as a versatile buffer for a broader range of biochemical and cell biology applications.

References

-

Borgo, L., et al. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 145-151. [Link]

-

ResearchGate. (n.d.). pKa values of evaluated buffers. [Table]. Retrieved from ResearchGate. [Link]

-

Borgo, L. (2018). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. ResearchGate. [Link]

-

Wikipedia. (n.d.). PIPES. Retrieved from [Link]

-

PubChemLite. (n.d.). Homopiperazine-1,4-bis(2-ethanesulfonic acid) (C9H20N2O6S2). [Link]

-

Kovacs, P., et al. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 21(3), 6-13. [Link]

-

Desheng Biochemical. (2024). The use and preparation method of biological buffering agent PIPES powder. [Link]

-

Ellis, K. J., & Morrison, J. F. (2015). Universal buffers for use in biochemistry and biophysical experiments. AIMS Biophysics, 2(3), 336-342. [Link]

-

Hubei New Desheng Material Technology Co., Ltd. (n.d.). PIPES buffer stability: Effects of temperature and storage. [Link]

-

Al-Otaibi, J. S., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate... Molecules, 27(15), 4991. [Link]

-

Jones, R. A. Y. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1219. [Link]

Sources

- 1. Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PIPES - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - Homopiperazine-1,4-bis(2-ethanesulfonic acid) (C9H20N2O6S2) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. dissolutiontech.com [dissolutiontech.com]

Homopiperazine-1,4-bis(2-ethanesulfonic acid): A Technical Guide for the Research Scientist

An In-Depth Whitepaper on a Niche Good's Buffer for Specialized Applications

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of Homopiperazine-1,4-bis(2-ethanesulfonic acid), a zwitterionic buffer belonging to the group of Good's buffers. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, established applications, and practical methodologies for the effective use of this specialized buffer. By synthesizing technical data with field-proven insights, this guide aims to be an authoritative resource for laboratories working with pH-sensitive biological systems.

The Critical Role of Buffering in Biological Research: An Introduction to Good's Buffers

In the intricate world of biological research, maintaining a stable pH is not merely a matter of procedural formality; it is a cornerstone of experimental validity and reproducibility. Even minor fluctuations in pH can dramatically alter protein structure, enzyme kinetics, cell viability, and the integrity of molecular interactions.[1] To address this critical need, Norman Good and his colleagues, in a series of seminal papers, introduced a set of zwitterionic buffering agents, now famously known as "Good's buffers".[2][3]

These buffers were meticulously selected based on a stringent set of criteria to ensure their suitability for biological systems. These criteria include a pKa value between 6 and 8, high water solubility, minimal solubility in organic solvents, impermeability to biological membranes, and minimal interaction with metal ions.[1][2][3] Homopiperazine-1,4-bis(2-ethanesulfonic acid), often referred to as HOMOPIPS, is a member of this distinguished family of buffers, though it possesses unique characteristics that set it apart for specialized applications.

Physicochemical Properties of Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is a diprotic acid, characterized by the presence of two sulfonic acid groups and a homopiperazine core. Its chemical structure dictates its buffering capacity and its interactions within a biological milieu.

| Property | Value | Source |

| Molecular Formula | C9H20N2O6S2 | [4] |

| Molecular Weight | 316.39 g/mol | [4] |

| CAS Number | 202185-84-0 | [4] |

| pKa1 | 4.4 | [1][5] |

| pKa2 | Not readily available in scientific literature |

The first dissociation constant (pKa1) of 4.4 is a key feature of this buffer, making it particularly suitable for applications requiring stable pH control in the acidic range, a domain where many other Good's buffers are less effective.[1][5] It is important to note that the second pKa value (pKa2) is not well-documented in publicly available scientific literature. This data gap represents a limitation in defining its full buffering range and is an area ripe for further investigation.

Established Applications: A Niche Buffer for Low pH Environments

The primary application of Homopiperazine-1,4-bis(2-ethanesulfonic acid) stems from its acidic pKa1 and its demonstrated low toxicity in specific biological systems.

Plant Cell and Tissue Culture

A significant body of research has highlighted the utility of HOMOPIPS in plant science, particularly in studies involving low pH stress. In a comparative study on the toxicity of various buffers on tobacco (Nicotiana tabacum) BY-2 cells, HOMOPIPS was found to be the most suitable for maintaining cell viability and growth at a pH of 4.3.[1][5] This is in stark contrast to other buffers like β-alanine, dimethylglutaric acid, and biphthalate, which exhibited cytotoxic or cytostatic effects.[1] The low toxicity of HOMOPIPS in plant cells makes it an invaluable tool for investigating plant responses to acidic soil conditions and aluminum toxicity.[1][5]

Proteomic Analysis under Acidic Stress

The buffer has also been successfully employed in the proteomic analysis of plant radicles from seeds treated with aluminum.[4] Its ability to maintain a stable low pH environment is crucial for preserving protein integrity during extraction and analysis, allowing for a more accurate representation of the cellular response to acidic stress.

Methodologies: Preparation and Use of HOMOPIPS Buffer

Preparation of a 10 mM HOMOPIPS Buffer Solution (pH 4.4)

Materials:

-

Homopiperazine-1,4-bis(2-ethanesulfonic acid) (MW: 316.39 g/mol )

-

High-purity, deionized water

-

1 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (e.g., 1 L)

Protocol:

-

Weighing the Buffer: Accurately weigh out 3.164 g of Homopiperazine-1,4-bis(2-ethanesulfonic acid) for a 1 L solution of 10 mM.

-

Dissolution: Add the weighed powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a stir plate and stir until the powder is completely dissolved. The free acid form may require some time to fully dissolve.

-

pH Adjustment: While continuously stirring, slowly add 1 M NaOH dropwise to the solution. Monitor the pH using a calibrated pH meter. The target pH for this example is 4.4, which corresponds to the pKa1 of the buffer. At this pH, the buffer will have its maximum buffering capacity for this acidic range.

-

Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to the 1 L mark.

-

Sterilization (Optional): If the buffer is to be used in sterile applications such as cell culture, it can be sterilized by filtration through a 0.22 µm filter.

-

Storage: Store the prepared buffer solution at 2-8°C. For long-term storage, aliquoting and freezing may be considered, though stability upon freezing and thawing should be validated for the specific application.

Caption: A stepwise workflow for the preparation of a HOMOPIPS buffer solution.

Metal Ion Interactions: A Point of Consideration

A key criterion for a Good's buffer is its minimal interaction with metal ions, which can act as cofactors for enzymes or be the subject of study themselves. The homopiperazine ring and the two sulfonate groups in HOMOPIPS suggest a potential for chelation of divalent and trivalent cations. However, specific stability constants for HOMOPIPS with various metal ions are not extensively reported in the literature.

Based on its structure, it can be inferred that the interaction with metal ions may be more significant than that of monocyclic Good's buffers like MES or PIPES. The presence of two nitrogen atoms in the homopiperazine ring could provide additional coordination sites. Therefore, when working with enzyme systems that are highly sensitive to metal ion concentrations, it is advisable to either:

-

Empirically validate the compatibility of HOMOPIPS with the specific assay.

-

Consider the inclusion of a strong chelating agent like EDTA if the goal is to remove all free metal ions, while being mindful that this will also sequester essential metal cofactors.

Caption: Decision-making flowchart for using HOMOPIPS in the presence of metal ions.

Advantages and Disadvantages in a Comparative Context

| Feature | Homopiperazine-1,4-bis(2-ethanesulfonic acid) | Comparative Buffers (e.g., MES, Citrate) |

| Buffering Range | Effective in the acidic range (around pH 4.4). Full range is not well-defined due to missing pKa2. | MES has a pKa of 6.15, making it more suitable for near-neutral acidic conditions. Citrate has multiple pKa's (3.13, 4.76, 6.40) but can be metabolized by cells. |

| Toxicity | Demonstrated low toxicity in plant cell cultures.[1][5] | MES is also generally considered low-toxicity. Citrate can be actively metabolized, potentially interfering with cellular processes. |

| Metal Ion Interaction | Potential for chelation, but specific data is lacking. | MES has a very low affinity for most metal ions. Citrate is a known chelator of calcium and other divalent cations. |

| Metabolic Interference | Not known to be metabolized by cells. | MES is not metabolized. Citrate is a key intermediate in the Krebs cycle. |

| Cost and Availability | Generally more expensive and less commonly available than MES or citrate. | MES and citrate are widely available and relatively inexpensive. |

Conclusion and Future Directions

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is a valuable, albeit specialized, Good's buffer with a distinct niche in biological research. Its proven utility in maintaining stable, low-pH environments with minimal toxicity to plant cells makes it an excellent choice for studies on acid stress and aluminum toxicity in plants. However, the current lack of a well-defined second pKa value and comprehensive data on its metal ion chelation properties are notable limitations.

Future research should focus on the potentiometric determination of its second pKa to fully elucidate its buffering range. Furthermore, detailed studies on the stability constants of HOMOPIPS with biologically relevant metal ions would greatly enhance its applicability and provide a clearer understanding of its potential interferences in enzymatic and cellular assays. As our understanding of this buffer grows, so too will its potential to facilitate new discoveries in the life sciences.

References

-

Borgo, L., et al. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 119-125. [Link]

- Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.

- Good, N. E., & Izawa, S. (1972). Hydrogen ion buffers. Methods in Enzymology, 24, 53-68.

-

Borgo, L. (2018). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. What is the difference between morpholine series buffers MOPS and MES? [yunbangpharm.com]

- 5. Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of HOMPIPES for Plant Cell Culture: A Technical Guide

Introduction: The Critical Role of pH in Plant Cell Culture and the Quest for an Ideal Buffer

In the intricate world of in vitro plant cell culture, the precise control of the extracellular environment is paramount to achieving reproducible and biologically relevant results. Among the myriad of physicochemical parameters, the hydrogen ion concentration (pH) of the culture medium stands out as a critical determinant of cellular health, growth, and differentiation. The pH of the medium directly influences a cascade of cellular processes, including nutrient uptake, enzyme activity, and the stability of secreted metabolites.[1][2] Fluctuations in pH, often induced by cellular metabolism and nutrient consumption, can introduce significant variability, leading to culture decline or aberrant development.

Historically, the selection of buffering agents for biological research was limited, with many available options exhibiting cytotoxicity or undesirable reactivity.[3] The pioneering work of Dr. Norman Good and his colleagues in the 1960s revolutionized this landscape by introducing a series of zwitterionic buffers, now famously known as "Good's buffers".[3][4] These buffers were meticulously designed to be biologically inert, highly soluble in aqueous solutions, and possess pKa values within the physiologically relevant range of 6 to 8.[3][4][5][6]

This guide focuses on a specific Good's buffer, Homopiperazine-N,N'-bis-2-(ethanesulfonic acid), commonly known as HOMPIPES. We will delve into its physicochemical properties, its demonstrated suitability for plant cell culture, particularly in challenging low pH conditions, and provide a comprehensive framework for its preliminary investigation in your own research endeavors.

HOMOPIPES: A Profile of a Promising Biological Buffer

HOMOPIPES, with the chemical formula C₉H₂₀N₂O₆S₂, is a zwitterionic buffer characterized by a piperazine ring structure.[7] Its key properties make it a compelling candidate for plant cell culture applications:

| Property | Value/Characteristic | Significance in Plant Cell Culture |

| Molecular Weight | 316.39 g/mol [7] | Essential for accurate preparation of stock solutions. |

| pKa₁ | 4.4[8] | Provides buffering capacity in the acidic range, which is particularly relevant for studying acid stress or aluminum toxicity in plant cells.[8] |

| pKa₂ | 8.3 | Offers buffering capacity in the alkaline range, though less commonly utilized in standard plant cell culture. |

| Form | Solid powder[7] | Allows for easy storage and handling. |

| Solubility | High in water[5] | Facilitates the preparation of concentrated, sterile stock solutions. |

| Biological Inertness | Generally considered low[5][8] | Minimizes interference with cellular metabolism and signaling pathways. |

A pivotal study evaluating the toxicity of various buffers in tobacco (Nicotiana tabacum) BY-2 cells demonstrated the superior performance of HOMPIPES.[8] In this research, HOMPIPES was the only buffer tested that permitted normal culture growth and maintained cell viability, especially at a low initial pH of 4.3.[8] This finding underscores its potential for specialized applications where acidic conditions are a key experimental parameter.[8]

Experimental Workflow for the Preliminary Investigation of HOMPIPES

The following section outlines a systematic approach to evaluate the suitability of HOMPIPES for your specific plant cell culture system. This workflow is designed to be a self-validating system, allowing for clear interpretation of the results.

Caption: Experimental workflow for evaluating HOMOPIPES in plant cell culture.

Detailed Experimental Protocols

1. Preparation of 1M HOMOPIPES Stock Solution

-

Materials:

-

HOMOPIPES powder (Molecular Weight: 316.39 g/mol )

-

High-purity, tissue culture grade water

-

10N NaOH or 10N KOH for pH adjustment

-

Calibrated pH meter

-

Sterile 0.22 µm filter and syringe

-

Sterile storage bottles

-

-

Procedure:

-

Weigh out 316.39 g of HOMOPIPES powder.

-

In a beaker, dissolve the powder in approximately 800 mL of tissue culture grade water. Stir continuously until fully dissolved.

-

Slowly add 10N NaOH or 10N KOH dropwise to adjust the pH to the desired setpoint (e.g., 7.0 for a neutral stock). Monitor the pH closely using a calibrated pH meter. Note: The addition of a strong base is necessary as you are dissolving the free acid form of the buffer.

-

Once the target pH is reached and stable, transfer the solution to a graduated cylinder and bring the final volume to 1 L with tissue culture grade water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

-

Label the bottle clearly and store at 4°C.

-

2. Preparation of Experimental Culture Media

-

Objective: To compare the effects of HOMOPIPES-buffered media against a standard control (e.g., MES-buffered or unbuffered media).

-

Media Formulations:

-

Control Medium: Your standard plant cell culture medium (e.g., Murashige and Skoog) with the standard buffering agent (if any) or no buffer.

-

HOMOPIPES-Buffered Medium: Your standard plant cell culture medium supplemented with HOMOPIPES from the 1M stock solution to a final concentration of 10 mM.[8]

-

-

Procedure:

-

Prepare the basal salt and vitamin solution for your chosen medium.

-

For the HOMOPIPES-buffered medium, add 10 mL of the 1M HOMOPIPES stock solution per liter of medium.

-

Add other components such as sucrose and plant growth regulators.

-

Adjust the final pH of both the control and HOMOPIPES-buffered media to your desired starting pH (e.g., 5.8 for many plant cultures) using dilute HCl or NaOH/KOH.[1]

-

Add the gelling agent (if applicable) and autoclave.

-

3. Cell Culture and Monitoring

-

Procedure:

-

Subculture your plant cells into both the control and HOMOPIPES-buffered media.

-

Maintain the cultures under your standard growth conditions (light, temperature).

-

Over a period of 7-14 days, monitor the cultures for:

-

Cell Growth: Measure fresh weight and dry weight at regular intervals.

-

Cell Viability: Perform an Evans Blue or Trypan Blue exclusion assay to quantify the percentage of viable cells.

-

Medium pH: Aseptically remove a small aliquot of the medium at different time points and measure the pH to assess the buffering capacity of HOMOPIPES.

-

Cell Morphology: Observe the cells under a microscope for any changes in size, shape, or signs of stress.

-

-

Interpreting the Results: A Self-Validating System

The experimental design allows for a direct comparison between the control and HOMOPIPES-buffered conditions. A successful outcome for HOMOPIPES would be characterized by:

-

Equivalent or Improved Cell Growth: The fresh and dry weight measurements in the HOMOPIPES-buffered medium should be comparable to or better than the control.

-

High Cell Viability: The percentage of viable cells should remain high and not be significantly different from the control.

-

Stable Medium pH: The pH of the HOMOPIPES-buffered medium should exhibit less drift over the culture period compared to the unbuffered control.

-

Normal Cell Morphology: Microscopic observation should reveal healthy, turgid cells with no signs of plasmolysis or necrosis.

Potential Signaling and Cellular Interactions

While Good's buffers are designed to be inert, it is crucial for the diligent researcher to consider potential, albeit minimal, interactions with cellular processes. The zwitterionic nature of HOMOPIPES, with its separated positive and negative charges, is key to its limited permeability across cell membranes.[3][5]

Caption: Putative interactions of HOMOPIPES in the plant cell culture environment.

The primary role of HOMOPIPES is to maintain a stable extracellular pH, which in turn ensures the optimal functioning of pH-sensitive membrane proteins, such as nutrient transporters. By preventing drastic pH shifts, HOMOPIPES indirectly supports consistent nutrient uptake and, consequently, robust cellular metabolism and growth. Its low membrane permeability is a key feature that minimizes direct interference with intracellular signaling cascades.[5]

Conclusion and Future Directions

HOMOPIPES presents itself as a valuable addition to the toolkit of researchers in plant cell culture. Its demonstrated low toxicity and effective buffering capacity, particularly in acidic conditions, make it a strong candidate for a wide range of applications, from fundamental studies on acid stress to the optimization of culture conditions for secondary metabolite production. The preliminary investigation workflow detailed in this guide provides a robust framework for validating its suitability for your specific plant cell system. Future research could explore the potential of HOMOPIPES in cryopreservation protocols and in high-density bioreactor cultures where pH control is notoriously challenging.

References

-

Borgo, L., et al. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 119-125. [Link]

-

Bitesize Bio. (n.d.). What Makes a “Good” Laboratory Buffer? Bitesize Bio. [Link]

-

Interchim. (n.d.). Good's buffers (biological buffers). Interchim. [Link]

-

Gate Scientific. (2020). The Origin of Good's Buffers. Gate Scientific. [Link]

-

Wikipedia. (2023). Good's buffers. Wikipedia. [Link]

-

NIH. (2021). Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. National Center for Biotechnology Information. [Link]

-

Hopax Fine Chemicals. (2022). Application of HEPES in biological science. Hopax Fine Chemicals. [Link]

-

Desheng. (2024). HEPES: Key buffering agents and their storage conditions in biological experiments. Desheng. [Link]

-

ResearchGate. (2021). Not only pH. Specific Buffer Effects in Biological Systems. ResearchGate. [Link]

-

Photosynthetica. (2012). Effects of buffer capacity on growth, photosynthesis, and solute accumulation of a glycophyte (wheat) and a halophyte (Chloris virgata). Photosynthetica. [Link]

-

Hopax Fine Chemicals. (2019). The 9 best biological buffers for cell culture. Hopax Fine Chemicals. [Link]

-

Hunan Yunbang Biotech Inc. (2024). Don't buy the wrong one, PIPES and HEPES buffers are very different. Hunan Yunbang Biotech Inc.. [Link]

-

ResearchGate. (2018). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. ResearchGate. [Link]

-

AAPS PharmSciTech. (2015). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]

-

Desheng. (2024). Application of Biological Buffer MES in Plant Culture Media. Desheng. [Link]

-

MDPI. (2023). A Simple but Effective Combination of pH Indicators for Plant Tissue Culture. MDPI. [Link]

-

Plant Cell Labs. (n.d.). PBP06 Phosphate Buffered Saline (PBS). Plant Cell Labs. [Link]

-

Hopax Fine Chemicals. (2019). The families of biological buffers. Hopax Fine Chemicals. [Link]

-

MP Biomedicals. (n.d.). Buffers for Cultures. MP Biomedicals. [Link]

-

ResearchGate. (n.d.). pKa values of evaluated buffers. ResearchGate. [Link]

-

Medium. (2019). The 9 best biological buffers for cell culture. Medium. [Link]

Sources

- 1. plantcelltechnology.com [plantcelltechnology.com]

- 2. A Simple but Effective Combination of pH Indicators for Plant Tissue Culture | MDPI [mdpi.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Good's buffers - Wikipedia [en.wikipedia.org]

- 5. interchim.fr [interchim.fr]

- 6. What is Good's buffer?_Chemicalbook [chemicalbook.com]

- 7. Homopiperazine-1,4-bis(2-ethanesulfonic acid) 202185-84-0 [sigmaaldrich.com]

- 8. Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

The Zwitterionic Advantage: A Technical Guide to HOMOpipes for Advanced Biological Research

For researchers, scientists, and drug development professionals navigating the complex biochemical landscape, the choice of a buffering agent is a critical decision that can profoundly impact experimental integrity. This guide provides an in-depth exploration of Homopiperazine-1,4-bis(2-ethanesulfonic acid), commonly known as HOMOpipes. We will dissect its core zwitterionic nature, outline its physicochemical properties, and provide a field-proven protocol for its application, empowering you to leverage this unique buffer in your critical research, particularly in low-pH biological systems.

The Molecular Basis of Zwitterionic Buffering in HOMOpipes

At its core, the utility of HOMOpipes stems from its molecular structure: a homopiperazine ring functionalized with two ethanesulfonic acid groups. This architecture bestows upon it a zwitterionic character, meaning the molecule can carry both a positive and a negative charge, rendering it neutral overall within a specific pH range.

Unlike simple buffers, HOMOpipes is a diprotic buffer, featuring two distinct pKa values:

-

pKa1 ≈ 4.4 : This first dissociation constant is attributed to the protonation/deprotonation of one of the tertiary amines on the homopiperazine ring.

-

pKa2 ≈ 8.1 : The second constant relates to the protonation state of the second tertiary amine.

The sulfonic acid groups (–SO₃H) are strongly acidic with a pKa < 2 and thus exist in their deprotonated, anionic form (–SO₃⁻) across the vast majority of the biologically relevant pH range. The buffering capacity of HOMOpipes is therefore dictated by the proton exchange on its two nitrogen atoms.

The equilibrium between the different protonation states is illustrated below. The zwitterionic form, which has a net charge of zero but contains discrete positive and negative charges, is the predominant species in the pH range between pKa1 and pKa2.

Detailed Step-by-Step Methodology

Objective: To determine if 10 mM HOMOpipes exhibits cytotoxic or cytostatic effects on tobacco BY-2 cell suspension cultures compared to a standard buffer (MES) and a no-buffer control.

Materials:

-

HOMOpipes (Homopiperazine-1,4-bis(2-ethanesulfonic acid))

-

MES (2-(N-morpholino)ethanesulfonic acid)

-

Tobacco BY-2 cell suspension culture in logarithmic growth phase

-

Murashige and Skoog (MS) rich medium, liquid

-

1 M KOH and 1 M HCl for pH adjustment

-

Sterile flasks, pipettes, and other cell culture consumables

-

Shaking incubator (25°C, 130 rpm, dark)

-

Microscope

-

Trypan Blue stain (0.4% w/v)

-

Hemocytometer or similar cell counting device

-

Calibrated pH meter

Protocol:

-

Preparation of Buffer Stock Solutions (Self-Validating Step):

-

Prepare a 100 mM stock solution of HOMOpipes. Weigh 3.164 g of HOMOpipes and add to ~80 mL of deionized water.

-

Causality Insight: HOMOpipes free acid is poorly soluble. Titrate slowly with 1 M KOH while stirring until the powder fully dissolves. This confirms the acidic nature of the free form.

-

Adjust the pH to 5.7 with 1 M KOH or 1 M HCl. Bring the final volume to 100 mL.

-

Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C.

-

Repeat this process for MES to create a 100 mM, pH 5.7 stock solution as a positive control buffer.

-

-

Cell Culture Setup:

-

Prepare fresh MS-rich liquid medium and adjust the pH to 5.7.

-

In sterile flasks, add 25 mL of the MS medium.

-

Add the appropriate volume of sterile 100 mM buffer stock to achieve a final concentration of 10 mM. For a 25 mL culture, this would be 2.5 mL of stock, requiring an adjustment in the initial medium volume to 22.5 mL.

-

Prepare three experimental groups: (1) 10 mM HOMOpipes, (2) 10 mM MES, and (3) No added buffer (negative control). Each group should have at least three biological replicates.

-

Inoculate each flask with 1-2 mL of actively growing BY-2 cell suspension.

-

-

Incubation and Monitoring (Self-Validating System):

-

Place the flasks in a shaking incubator at 25°C and 130 rpm in darkness.

-

Every 24 hours for 7 days, aseptically remove a small aliquot from each flask to measure:

-

Packed Cell Volume (PCV): A measure of cell growth. Centrifuge a known volume of cell suspension in a graduated tube and record the volume of the cell pellet.

-

Cell Viability: Mix the cell aliquot 1:1 with 0.4% Trypan Blue. Count the number of stained (non-viable) and unstained (viable) cells using a hemocytometer. A high percentage of unstained cells indicates low cytotoxicity.

-

Medium pH: Measure the pH of the culture supernatant to assess the buffering effectiveness of HOMOpipes over time.

-

-

-

Data Interpretation:

-

Plot the PCV against time to generate growth curves. A growth curve for the HOMOpipes group that is nearly identical to the MES and/or no-buffer control indicates no cytostatic effect. [1] * Plot the percentage of cell viability over time. Consistently high viability (>90%) in the HOMOpipes group demonstrates its low cytotoxicity. [1] * A stable pH profile in the HOMOpipes-buffered medium, compared to a drifting pH in the no-buffer control, validates its efficacy as a buffering agent in this system.

-

This protocol provides a clear, verifiable system to confirm that HOMOpipes is a suitable, non-interfering buffer for your specific experimental system before proceeding with more complex assays.

References

-

Borgo, L. (2017). Evaluation of buffers toxicity in tobacco cells: Homopiperazine-1,4-bis (2-ethanesulfonic acid) is a suitable buffer for plant cells studies at low pH. Plant Physiology and Biochemistry, 115, 119-125. [Link]

-

Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. This blog post discusses the low metal-binding constants of "Good's buffers" like PIPES and HEPES. [Link]

-

Shapiro, A. B. (2014). Answer to "What is the suitable protein buffer to study on binding with metal?". ResearchGate. This discussion highlights that "Good buffers" like PIPES and HEPES have very low metal-binding constants. [Link]

-

Roy, R. N., et al. (2014). Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K. Semantic Scholar. Provides examples of thermodynamic studies on similar biological buffers. [Link]

-

Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Provides thermophysical data for the parent compound piperazine. [Link]

-

Bal, W., et al. (2013). Effect of Common Buffers and Heterocyclic Ligands on the Binding of Cu(II) at the Multimetal Binding Site in Human Serum Albumin. PLoS ONE, 8(5), e64431. [Link]

-

Chen, C., et al. (2012). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 23, 137-146. [Link]

-

National Institute of Standards and Technology (NIST). (2009). Thermodynamic properties of three-ring aza-aromatics. Provides examples of how thermodynamic properties are determined for chemical compounds. [Link]

-

Rocha, L. S., et al. (2020). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 10(49), 29482-29497. [Link]

-

Ks, V. (2024). PLANT PHYSIOLOGY & PLANT BIOCHEMISTRY. ResearchGate. A general textbook on plant physiology and biochemistry. [Link]

-

Özel, C. A., & Sağlam, A. (2023). Effects of strigolactone on some physiological and biochemical parameters in maize under drought stress. Plant Physiology and Biochemistry, 196, 73-82. [Link]

-

Uttarakhand Open University. PLANT PHYSIOLOGY AND BIOCHEMISTRY. Course material for plant physiology and biochemistry. [Link]

-

ResearchGate. pKa values of evaluated buffers. A table from the Borgo (2017) publication. [Link]

-

Alagappa University. PLANT PHYSIOLOGY AND BIOCHEMISTRY. General textbook for plant physiology and biochemistry. [Link]

-

Fiorito, F., et al. (2020). Plant Physiology and Biochemistry. Request PDF on ResearchGate. A request page for a paper on the topic. [Link]

Sources

Homopiperazine-1,4-bis(2-ethanesulfonic acid) CAS number and molecular weight

An In-Depth Technical Guide to Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperazine-1,4-bis(2-ethanesulfonic acid), commonly known by the trivial name Homo-PIPES, is a zwitterionic buffering agent belonging to the family of ethanesulfonic acid buffers. While structurally similar to the widely used PIPES buffer, the inclusion of a seven-membered homopiperazine ring instead of a six-membered piperazine ring imparts distinct physicochemical properties. This guide provides a comprehensive overview of its chemical characteristics, a proposed synthesis pathway, and its established and potential applications. It is designed to serve as a critical resource for researchers in the biological sciences and to illuminate potential avenues for its use by professionals in drug development and formulation.

Core Chemical and Physical Properties

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is a white solid at room temperature. Its zwitterionic nature, arising from the basic tertiary amine groups and the highly acidic sulfonic acid groups, governs its high polarity and solubility in aqueous solutions.

| Property | Value | Source(s) |

| CAS Number | 202185-84-0 | [1] |

| Molecular Formula | C₉H₂₀N₂O₆S₂ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| Synonyms | Homo-PIPES, Hexahydro-1H-1,4-diazepine-1,4-bis(2-ethanesulfonic acid) | |

| Appearance | Solid | [2] |

| Solubility | H₂O: 10 mg/mL (clear, colorless solution) | [3] |

| pKa₁ | 4.4 (at 20 °C) | [4][5] |

| Impurities | Typically ≤5% water | [2] |

Expert Insight: The key feature of this molecule is its zwitterionic character across a broad pH range. The sulfonic acid groups possess a very low pKa (typically <2), meaning they are almost always deprotonated and negatively charged in biological systems. The tertiary amine groups have pKa values that allow for protonation/deprotonation. The reported pKa of 4.4 corresponds to one of these amine groups, making it an effective buffer for acidic environments (pH 3.4-5.4). The second amine's pKa has not been widely reported but is expected to be lower than the first.

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical approach involves the direct dialkylation of the parent heterocycle, homopiperazine, with a suitable two-carbon electrophile containing a sulfonic acid or sulfonate group. A common and effective reagent for this transformation is sodium 2-bromoethanesulfonate.

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atoms of homopiperazine attack the carbon atom bearing the bromine, displacing the bromide ion. The use of a base is necessary to neutralize the hydrobromic acid byproduct and to ensure the amine remains nucleophilic. A slight excess of the alkylating agent may be required to drive the reaction to completion and ensure disubstitution.

Caption: Proposed synthesis of Homo-PIPES via N-alkylation.

Purification and Characterization

Purification: The crude product would likely be purified through recrystallization from water or a water/alcohol mixture, taking advantage of the product's high polarity and the inorganic salt byproduct's differential solubility.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see complex multiplets corresponding to the methylene protons on the homopiperazine ring and two distinct triplets for the protons on the ethanesulfonate side chains. The chemical shifts would be significantly different from the parent homopiperazine due to the electron-withdrawing effect of the sulfonate groups.

-

¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the heterocyclic ring and the ethanesulfonate side chains. Data for the parent homopiperazine shows signals around 33.3, 47.8, and 51.5 ppm[6]. The addition of the sulfonatoethyl groups would shift these signals and introduce new ones for the side chains.

-

-

Acid-Base Titration: Titration with a strong base would be the definitive method to confirm the pKa value(s) and assess the purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key stretches would include the S=O and S-O bands from the sulfonate group (typically in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions) and C-N stretching bands.

Core Application: A Niche Biological Buffer for Acidic Conditions

The primary and most well-documented application of Homo-PIPES is as a biological buffer, particularly in experimental systems requiring a stable, low-pH environment.

Mechanism and Rationale for Use

With a pKa₁ of 4.4, Homo-PIPES is an excellent choice for buffering in the pH range of approximately 3.4 to 5.4. This is a pH range where many common biological buffers, such as HEPES (pKa ~7.5) or PIPES (pKa ~6.8), are ineffective. Its utility is particularly pronounced in plant biology, where cellular environments and external stressors can be highly acidic.

A key advantage, demonstrated in studies with tobacco cell cultures, is its remarkably low cytotoxicity compared to other buffers that operate in a similar pH range.

| Buffer | pKa(s) | Observed Effect on Tobacco Cells (10 mM) |

| Homo-PIPES | 4.4 | Allowed normal culture growth and viability [4] |

| 3,3-Dimethylglutaric acid | 3.73 | Cytostatic (growth inhibited, viability maintained initially)[4] |

| β-alanine | 3.70 | Clearly toxic[4] |

| Potassium Biphthalate | 2.95, 5.41 | Cytostatic (growth inhibited, viability maintained initially)[4] |

Expert Insight: The low toxicity of Homo-PIPES is a critical feature. Many low pH buffers are simple organic acids that can be actively transported into cells, disrupting metabolism. The zwitterionic nature and steric bulk of Homo-PIPES likely limit its passage across cell membranes, confining its buffering action to the extracellular medium where it is intended to function. This makes it especially useful for studying the effects of external stressors like aluminum toxicity on plant roots, where maintaining a stable low pH without introducing confounding cytotoxic effects is paramount[4].

Experimental Protocol: Preparation of a 100 mM Homo-PIPES Stock Solution (pH 4.5)

This protocol describes the preparation of a 100 mM stock solution, which can be diluted for working solutions.

Materials:

-

Homopiperazine-1,4-bis(2-ethanesulfonic acid) (MW: 316.39 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

1 M NaOH or 1 M KOH solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (e.g., 100 mL)

Procedure:

-

Weigh the Compound: Weigh out 3.164 g of Homopiperazine-1,4-bis(2-ethanesulfonic acid).

-

Dissolve: Add the powder to a beaker containing approximately 80 mL of high-purity water. Stir until fully dissolved. The initial pH of the solution will be acidic.

-

Adjust pH: Place the beaker on a stir plate with the pH probe submerged. Slowly add the 1 M NaOH or KOH solution dropwise while monitoring the pH. The sulfonic acid groups are already deprotonated, so you are titrating the protonated amine groups.

-

Final pH: Continue adding base until the pH meter reads a stable 4.50. Be cautious not to overshoot the target pH.

-

Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the flask to ensure a complete transfer.

-

Bring to Volume: Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Sterilization and Storage: Cap the flask and invert several times to mix thoroughly. For biological applications, the solution should be sterilized by passing it through a 0.22 µm filter. Store at 4 °C.

Caption: Workflow for preparing a Homo-PIPES buffer stock.

Potential Applications in Drug Development

While direct applications of Homo-PIPES in approved pharmaceutical formulations are not documented, its inherent properties as a zwitterionic molecule present compelling, theoretically-grounded opportunities for drug development professionals. The broader class of zwitterionic materials is gaining significant attention for its ability to improve the performance and biocompatibility of drug delivery systems[7][8].

Core Advantages of Zwitterions in Pharma:

-

Antifouling Properties: Zwitterionic surfaces are known to resist nonspecific protein adsorption. This "stealth" effect can prolong the circulation time of nanocarriers in the bloodstream by helping them evade the immune system[7].

-

Enhanced Biocompatibility: The charge-neutral, highly hydrated nature of zwitterionic molecules minimizes irritation and adverse reactions at biological interfaces.

-

Improved Stability: Zwitterionic polymers can enhance the colloidal stability of nanoparticle formulations, preventing aggregation[7].

Proposed Roles for Homo-PIPES

-

Excipient in Formulations: Homo-PIPES could serve as a biocompatible buffering agent in parenteral, ophthalmic, or topical formulations, particularly for acidic active pharmaceutical ingredients (APIs) that require a low pH for stability or solubility. Its low toxicity is a significant advantage over other potential acidic buffers.

-

Zwitterionic Counter-ion: For basic drug molecules, Homo-PIPES could be used to form a salt. The resulting zwitterionic salt pair may exhibit unique and potentially advantageous properties, such as modified solubility, improved stability, or altered crystal habit, which are critical parameters in drug formulation.

-

Surface Modifier for Drug Delivery Systems: The homopiperazine backbone could be functionalized to allow for covalent attachment to the surface of liposomes, polymeric nanoparticles, or other drug carriers. The resulting surface, decorated with the ethanesulfonic acid groups, would confer the zwitterionic "stealth" properties to the carrier, potentially improving its pharmacokinetic profile[9][10].

Safety and Handling

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is classified as a hazardous substance and requires careful handling.

-

Hazard Classification: Acute Toxicity, Dermal (Category 4); Skin Corrosion (Category 1B).

-

Hazard Statements: H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).

-

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes. A lab coat is mandatory.

-

Transport: The compound is classified as a Dangerous Good for transport[1].

Conclusion

Homopiperazine-1,4-bis(2-ethanesulfonic acid) is a specialized zwitterionic buffer with a proven track record of enabling biological research in acidic conditions where other buffers fail due to toxicity or ineffectiveness. Its primary strength lies in its combination of a low pKa and excellent biocompatibility. For drug development professionals, Homo-PIPES should not be viewed as a direct analogue to PIPES, but rather as a novel excipient and a potential building block for creating advanced zwitterionic drug delivery systems. Its potential to enhance the stability, biocompatibility, and pharmacokinetics of drug formulations warrants further investigation and represents a promising area for future research.

References

-

ACS Publications. (n.d.). Zwitterionic Polymers for Biomedical Applications: Antimicrobial and Antifouling Strategies toward Implantable Medical Devices and Drug Delivery. Langmuir. Retrieved from [Link]

-

ZwitterCo. (2024, August 25). Zwitterions in Drug Delivery. Retrieved from [Link]

-

PubMed. (2024, February 18). Responsive Zwitterionic Materials for Enhanced Drug Delivery. Retrieved from [Link]

-

Iranian Chemical Engineering Journal. (2024). Zwitterionic Polymers and Their Applications in Drug Delivery. Retrieved from [Link]

-

PubMed. (2021, November 4). Zwitterionic polymers in drug delivery: A review. Retrieved from [Link]

-

MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]

-

PubChem. (n.d.). Homopiperazine-1,4-bis(2-ethanesulfonic acid). Retrieved from [Link])

-